

JND3229 In Vivo Efficacy Experiments: Technical Support Center

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Compound of Interest

Compound Name: JND3229

Cat. No.: B608205

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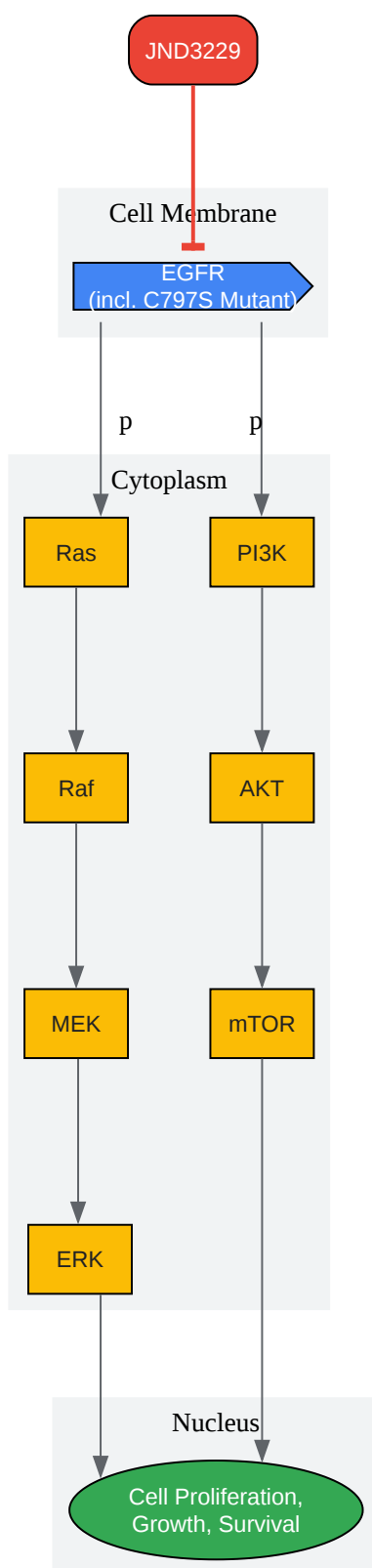
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting in vivo efficacy experiments involving **JND3229**, a potent inhibitor of the EGFR C797S mutation.

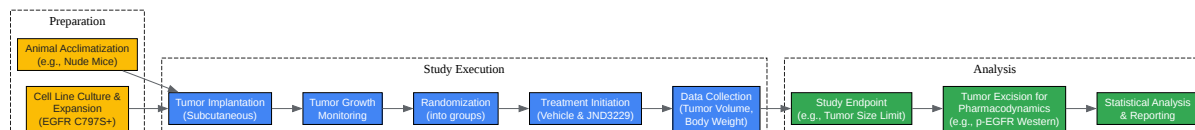
JND3229: Mechanism of Action & Key Data

JND3229 is a pyrimidopyrimidinone derivative identified as a highly potent, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR), particularly mutants that confer resistance to third-generation inhibitors.^{[1][2]} It is effective against the EGFR C797S mutation, which is a leading mechanism of acquired resistance in non-small cell lung cancer (NSCLC) patients treated with osimertinib.^{[1][3]} **JND3229** has demonstrated good monodrug anticancer efficacy in in vivo xenograft models.^{[1][4][5]}

JND3229 Signaling Pathway Inhibition

JND3229 exerts its effect by binding to the ATP binding site of mutant EGFR, preventing its phosphorylation.^{[1][6]} This action blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, growth, and survival.^[5]





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References

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